molecular formula C14H22BNO3 B13921514 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)propan-2-ol

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)propan-2-ol

Cat. No.: B13921514
M. Wt: 263.14 g/mol
InChI Key: JVDXOVOLVFQNJT-UHFFFAOYSA-N
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Description

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)propan-2-ol is an organic compound that features a boron-containing dioxaborolane ring attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)propan-2-ol typically involves the borylation of a pyridine derivative. One common method is the reaction of 2-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with isopropanol in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar borylation reactions on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)propan-2-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The pyridine ring can be reduced under specific conditions.

    Substitution: The boron-containing dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura reactions.

Major Products

    Oxidation: Formation of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)propan-2-one.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of various biaryl compounds through cross-coupling.

Scientific Research Applications

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

    Biology: Potential use in the synthesis of biologically active molecules.

    Medicine: May be used in the development of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action for 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)propan-2-ol primarily involves its role as a boron-containing reagent in cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with palladium catalysts, facilitating the transfer of the organic group to the coupling partner. This process involves the formation of a palladium-boron intermediate, which then undergoes reductive elimination to form the desired product .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • Phenylboronic acid pinacol ester
  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)propan-2-ol is unique due to the presence of both a pyridine ring and a boron-containing dioxaborolane ring. This combination allows for versatile reactivity and the ability to participate in a wide range of chemical reactions, making it a valuable compound in organic synthesis .

Properties

Molecular Formula

C14H22BNO3

Molecular Weight

263.14 g/mol

IUPAC Name

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propan-2-ol

InChI

InChI=1S/C14H22BNO3/c1-12(2,17)11-9-10(7-8-16-11)15-18-13(3,4)14(5,6)19-15/h7-9,17H,1-6H3

InChI Key

JVDXOVOLVFQNJT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C(C)(C)O

Origin of Product

United States

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